Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)-
Description
Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- is a colchicine analogue characterized by a benzo[a]heptalen core with hydroxyl (C-2, C-10), methoxy (C-1, C-3), and acetamide substituents. Its (S)-configuration at the C-7 position is critical for bioactivity, as stereochemistry influences tubulin-binding affinity . The compound is utilized in haploid breeding programs for chromosome doubling in microspore-derived plantlets, demonstrating its antimitotic properties .

Key structural features:
- Core: Fused benzo[a]heptalen ring system with a ketone at C-7.
- Substituents: 2,10-dihydroxy, 1,3-dimethoxy, and acetamide at C-5.
- Stereochemistry: (S)-configuration at C-6.
Properties
CAS No. |
33530-04-0 |
|---|---|
Molecular Formula |
C20H21NO6 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[(7S)-2,10-dihydroxy-1,3-dimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C20H21NO6/c1-10(22)21-14-6-4-11-8-17(26-2)19(25)20(27-3)18(11)12-5-7-15(23)16(24)9-13(12)14/h5,7-9,14,25H,4,6H2,1-3H3,(H,21,22)(H,23,24)/t14-/m0/s1 |
InChI Key |
VHIVSZXYLQFNPC-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)O)OC |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- typically involves multi-step organic reactions. The process begins with the preparation of the benzo(a)heptalen core, followed by the introduction of hydroxyl and methoxy groups. The final step involves the acetamide formation through an amide coupling reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations at C-10 and C-7
The table below highlights critical structural and functional differences between the target compound and its analogues:
Stereochemical and Functional Group Impact
- Enantiomers : The (R)-enantiomer () lacks documented antimitotic efficacy compared to the (S)-form, emphasizing stereochemical specificity in tubulin binding .
- Methylthio (): Increases lipophilicity and metabolic stability .
Research Findings and Data Tables
Biological Activity
Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- is a complex organic compound with potential biological activities. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H23NO6
- Molecular Weight : 385.42 g/mol
- CAS Registry Number : 33530-04-0
- InChIKey : PRGILOMAMBLWNG-HNNXBMFYSA-N
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition.
1. Heme Oxygenase-1 Inhibition
A significant area of research has focused on the inhibition of heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression and chemoresistance. The compound was evaluated for its ability to inhibit HO-1 activity in glioblastoma cells (U87MG), showing promising results.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 7l | 1.2 | U87MG |
| 7i | 0.9 | U87MG |
These results suggest that derivatives of acetamide can be designed to enhance HO-1 inhibition, potentially leading to improved anticancer strategies .
2. Antiproliferative Activity
The antiproliferative effects of acetamide derivatives have been tested against various cancer cell lines. The compound demonstrated significant cytotoxicity in prostate (DU145), lung (A549), and glioblastoma cells (U87MG), indicating its potential as an antitumor agent.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of HO-1 : By blocking this enzyme, the compound may reduce tumor growth and enhance the efficacy of existing chemotherapy agents.
- Modulation of Cell Signaling : The presence of hydroxyl and methoxy groups in its structure may influence cell signaling pathways involved in proliferation and apoptosis.
Case Studies
Several studies have highlighted the therapeutic potential of acetamide derivatives:
Study 1: Anticancer Activity
A study investigated a series of acetamide compounds for their anticancer properties. The results indicated that modifications to the hydrophobic moiety significantly affected their potency against cancer cell lines. The most effective compounds were those that maintained a balance between hydrophobicity and molecular flexibility .
Study 2: Enzymatic Activity
Further research into the enzymatic activity revealed that specific structural modifications could enhance or diminish HO-1 inhibition. For instance, elongation or shortening of the central connecting chain resulted in varying IC50 values across different compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
